molecular formula C13H10F6N4 B1388474 7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 1174652-30-2

7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No. B1388474
M. Wt: 336.24 g/mol
InChI Key: ROIGHMRWAWPPOY-UHFFFAOYSA-N
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Description

“7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . This compound is part of a new series of pyrimidine-5-carbonitrile derivatives that have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .


Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . The derivatives of this compound were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the process is carefully controlled to ensure the correct product is formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular weight of 397.02 . Its melting point is 249 °C . The IR (KBr, cm -1) values are 3265, 3396 (NH 2 str.) .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it is acutely toxic if ingested and can cause eye irritation . It is also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

properties

IUPAC Name

7-tert-butyl-2,4-bis(trifluoromethyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6N4/c1-11(2,3)23-5-6(4-20)7-8(12(14,15)16)21-10(13(17,18)19)22-9(7)23/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIGHMRWAWPPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C2=C(N=C(N=C21)C(F)(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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